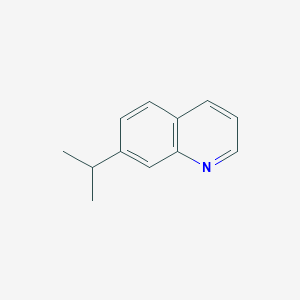

7-Isopropylquinoline

Description

Significance of Quinolines in Chemical Sciences and Research Scaffolds

The quinoline (B57606) nucleus is a "privileged scaffold" in medicinal chemistry and drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This significance stems from its presence in numerous natural alkaloids and synthetic compounds that exhibit a wide array of pharmacological activities. nih.gov Historically, the quinoline alkaloid quinine, extracted from the bark of the cinchona tree, was a primary treatment for malaria. nih.gov This discovery paved the way for the development of synthetic quinoline-based antimalarial drugs that remain critical in modern medicine. nih.gov

The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to modulate the biological and physical properties of its derivatives. Researchers have developed quinoline-based compounds with demonstrated antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govorientjchem.org The ability to introduce various substituents at different positions on the quinoline ring greatly influences the resulting compound's therapeutic activity. orientjchem.org Beyond medicine, quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins, and as precursors to specialty chemicals. mdpi.com

Scope and Contextualization of 7-Isopropylquinoline Research

This compound is a derivative of the core quinoline structure, characterized by an isopropyl group attached at the seventh position of the bicyclic system. As a substituted quinoline, it belongs to a class of compounds of significant interest in synthetic and medicinal chemistry. The position of the substituent on the quinoline ring is crucial for its chemical reactivity and biological interactions. While the quinoline scaffold itself is extensively studied, research into specific isomers like this compound is often more targeted.

The study of this compound provides an opportunity to understand how substitution on the benzene (B151609) portion of the quinoline nucleus influences its properties. Research in this area typically focuses on its synthesis, characterization, and potential utility as a chemical intermediate for creating more complex molecules. Given the broad spectrum of activity found in other 7-substituted quinoline derivatives, such as 7-aminoquinolines which have been explored as fluorescent probes, this compound represents a foundational structure for potential development in materials science and medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

74525-47-6 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

7-propan-2-ylquinoline |

InChI |

InChI=1S/C12H13N/c1-9(2)11-6-5-10-4-3-7-13-12(10)8-11/h3-9H,1-2H3 |

InChI Key |

UUSYINLEWOYLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Chemical and Physical Properties of 7 Isopropylquinoline

The fundamental properties of a chemical compound are essential for its application in research and synthesis. For 7-Isopropylquinoline, definitive experimental data for many physical properties are not widely available in scientific literature, which is indicative of its status as a less-common chemical intermediate rather than a widely used end-product. However, its basic chemical identity is well-defined.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₁₃N | fda.gov |

| Molecular Weight | 171.24 g/mol | fda.gov |

| IUPAC Name | 7-(propan-2-yl)quinoline | |

| SMILES | CC(C)c1ccc2cccnc2c1 | fda.gov |

| InChI Key | UUSYINLEWOYLMM-UHFFFAOYSA-N | fda.gov |

| Physical State | Not specified in literature | |

| Boiling Point | Experimental data not readily available | |

| Melting Point | Experimental data not readily available | |

| Density | Experimental data not readily available | |

| Solubility | Not specified in literature |

Note: The lack of extensive, publicly available experimental physical data underscores the compound's primary role as a synthetic intermediate rather than a commercial product.

Synthesis and Manufacturing

The synthesis of the quinoline (B57606) scaffold can be achieved through several classic named reactions, including the Friedländer, Doebner–von Miller, and Skraup syntheses. nih.gov The Skraup synthesis is a particularly relevant and robust method for producing quinolines from aromatic amines.

The synthesis of 7-Isopropylquinoline can be plausibly achieved via the Skraup reaction. This process involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net To obtain the 7-substituted product, the corresponding meta-substituted aniline (B41778) is required as the starting material.

A viable synthetic route for this compound is as follows:

Starting Material : The synthesis begins with 3-isopropylaniline (B1630885).

Reaction : 3-isopropylaniline is heated with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.

Mechanism : The sulfuric acid first dehydrates the glycerol to form acrolein. The 3-isopropylaniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation (dehydrogenation) to form the aromatic quinoline ring system.

Product Mixture : It is a known outcome of the Skraup reaction that when a meta-substituted aniline is used, the cyclization can occur at either of the two positions ortho to the amino group. This results in a mixture of the 5-substituted and 7-substituted quinoline isomers. Therefore, the reaction with 3-isopropylaniline would yield a mixture of 5-isopropylquinoline (B12683070) and this compound, which would then need to be separated using techniques such as chromatography.

While modern methods involving metal catalysts and varied reaction conditions have been developed for quinoline synthesis, the Skraup reaction remains a fundamental and illustrative method for accessing this class of compounds. nih.govjptcp.comorganic-chemistry.org

Mechanistic Chemical Reactivity and Transformations of 7 Isopropylquinoline

Oxidative Transformations of the Isopropyl Side Chain and Quinoline (B57606) Ring

Oxidative transformations of isopropylquinoline derivatives can occur at both the isopropyl side chain and the quinoline ring, leading to various oxidized products.

Selective oxidation of the isopropyl side chain in quinoline derivatives typically targets the benzylic carbon. For instance, acidic potassium permanganate (B83412) (KMnO₄) at 80°C has been shown to selectively oxidize the benzylic C-H bond of the isopropyl group in 6-isopropylquinoline (B87316), yielding a ketone, specifically 6-(2-Ketopropyl)quinoline, without degradation of the quinoline ring . This suggests that a similar selective oxidation pathway could be anticipated for 7-isopropylquinoline.

More vigorous oxidative conditions can lead to the complete oxidation of the isopropyl side chain. For example, the complete oxidation of the isopropyl group to a carboxylic acid, such as Quinoline-6-carboxylic acid, has been observed for 6-isopropylquinoline using oxygen (O₂) catalyzed by FeCl₃ under solvent-free conditions at 120°C, proceeding via radical pathways . While specific data for this compound is not available, a similar degradation of the isopropyl side chain to a carboxylic acid is plausible under harsh oxidative conditions.

The quinoline nitrogen atom can undergo oxidation to form N-oxides, which can be considered a form of epoxidation of the heterocyclic nitrogen. For 6-isopropylquinoline, treatment with chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄) under reflux conditions can lead to the formation of 6-Isopropylquinoline N-oxide, with the isopropyl group remaining intact . Similarly, 8-isopropylquinoline N-oxide is a well-known oxidant in various metal-catalyzed reactions, indicating the general susceptibility of quinoline rings to N-oxidation escholarship.orgsigmaaldrich.comresearchgate.netnih.govnih.govslideshare.net. While direct epoxidation of the aromatic ring carbons of this compound is not commonly reported, the formation of its N-oxide is an expected oxidative transformation.

Table 1: Examples of Oxidative Transformations in Isopropylquinoline Derivatives

| Reagent/Conditions | Substrate (Isomer) | Product (Isomer) | Key Observation | Citation |

| KMnO₄ (acidic, 80°C) | 6-Isopropylquinoline | 6-(2-Ketopropyl)quinoline | Selective oxidation of isopropyl's benzylic C-H to ketone. | |

| O₂/FeCl₃ (solvent-free, 120°C) | 6-Isopropylquinoline | Quinoline-6-carboxylic acid | Complete oxidation of isopropyl group to carboxylic acid via radical pathways. | |

| CrO₃ (H₂SO₄, reflux) | 6-Isopropylquinoline | 6-Isopropylquinoline N-oxide | Epoxidation of the aromatic ring (N-oxidation) with retention of isopropyl group. |

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions involve the modification of the carbon skeleton or functional groups within a molecule, often through the migration of an atom or group slideshare.netmvpsvktcollege.ac.inmasterorganicchemistry.com. While specific rearrangement reactions of this compound are not extensively documented, studies involving its N-oxide isomer, 8-isopropylquinoline N-oxide, provide insights into potential rearrangement pathways in related quinoline systems.

8-Isopropylquinoline N-oxide has been utilized as an oxidant in gold-catalyzed alkyne oxidation reactions that proceed via α-oxo gold carbene intermediates nih.gov. These intermediates can subsequently undergo rearrangement reactions, such as the Wolff rearrangement, leading to the formation of silylketenes nih.govhelsinki.fi. Another instance involves a pinacol-like rearrangement in gold-catalyzed transformations where 8-isopropylquinoline N-oxide acts as an oxidant, leading to β-diketones nih.gov. Copper-catalyzed intermolecular oxidation of alkynes using quinoline N-oxides, including 8-isopropylquinoline N-oxide, has also enabled the preparation of valuable benzo givaudan.comrsc.orgazepino[2,3-b]quinolines and pyridine-based diones, representing significant skeletal modifications researchgate.net. These examples suggest that the N-oxide form of isopropylquinolines can be involved in complex rearrangement and skeletal modification cascades.

Table 2: Examples of Rearrangement Reactions and Skeletal Modifications Involving Isopropylquinoline N-Oxide

| Reaction Type | Substrate (Oxidant) | Product Class | Key Mechanistic Intermediate/Transformation | Citation |

| Gold-catalyzed alkyne oxidation | 8-Isopropylquinoline N-oxide | Silylketenes | α-Oxo gold carbene, Wolff rearrangement | nih.govhelsinki.fi |

| Gold-catalyzed transformation | 8-Isopropylquinoline N-oxide | β-Diketones | Pinacol rearrangement | nih.gov |

| Copper-catalyzed alkyne oxidation | 8-Isopropylquinoline N-oxide | Benzo givaudan.comrsc.orgazepino[2,3-b]quinolines, Pyridine-based diones | Skeletal modification | researchgate.net |

Coordination Chemistry of this compound Ligands

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands, through coordinate covalent bonds mdpi.comrsc.org. Quinoline derivatives are well-known ligands due to the lone pair of electrons on their nitrogen atom.

This compound is expected to act as a monodentate ligand, coordinating to metal ions through its quinoline nitrogen atom. The presence of the isopropyl group at the 7-position would introduce steric hindrance, which can influence the accessibility of the nitrogen atom for coordination and potentially affect the stability and geometry of the resulting metal complexes.

Studies on other isopropyl-substituted quinoline derivatives illustrate these principles. For instance, 6-substituted-4-isopropyl quinoline-2(1H)-one derivatives have been synthesized to form transition metal complexes, with infrared spectral studies suggesting the involvement of both nitrogen and oxygen atoms of the quinoline derivatives in coordination to the central metal ion researchgate.net. In the case of 2-isopropylquinolin-8-amine, the bulky isopropyl group at the 2-position can sterically hinder coordination, potentially favoring monodentate over bidentate binding modes, even though quinoline-8-amine derivatives are known to form octahedral complexes coordinating via their nitrogen atoms givaudan.com. This highlights the significant role of steric effects from the isopropyl group in determining the ligand binding mode.

Quinoline-based ligands, including those with isopropyl groups, can form various metal complexes with transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), exhibiting diverse coordination geometries including mononuclear and dinuclear structures rsc.org. The specific binding mode (e.g., monodentate, bidentate) and the resulting complex geometry are highly dependent on the metal ion, the presence of other ligands, and the steric and electronic properties of the quinoline derivative.

Table 3: Examples of Metal Complexation with Isopropylquinoline Derivatives

| Ligand Type (Isomer) | Metal Ions Studied | Observed Coordination Mode/Geometry | Key Observation | Citation |

| 6-substituted-4-isopropyl quinoline-2(1H)-one derivatives | Various transition metals | N and O coordination | IR studies suggest involvement of nitrogen and oxygen. | researchgate.net |

| 2-Isopropylquinolin-8-amine | Iron(II) (general quinoline-8-amine derivatives) | Monodentate favored over bidentate | Isopropyl group sterically hinders coordination. | givaudan.com |

| Julolidine–quinoline based ligand (Schiff base) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear, Dinuclear, Square planar | Diverse coordination geometries observed. | rsc.org |

Theoretical and Computational Chemistry Approaches to 7 Isopropylquinoline

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. These methods provide insights into molecular geometry, energy levels, and electron distribution, which are critical for understanding chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure of atoms, molecules, and solids uni.lu. It is particularly effective for determining a compound's kinetic and thermodynamic stability, performing structural calculations, gaining insights into reaction mechanisms, analyzing molecular interactions, and evaluating optical and electronic properties.

For quinoline (B57606) derivatives, DFT calculations have been employed to optimize molecular structures, perform frontier molecular orbital (FMO) analysis, and determine molecular electrostatic potential (MEP). Time-Dependent Density Functional Theory (TD-DFT) is also used to predict absorption spectra. For instance, studies on 8-carboxamidoquinoline derivatives utilized the B3LYP/6-31G(d,p) level of theory to compute optimized molecular structures, HOMO-LUMO energy band gaps, and MEP. The electronic and geometrical properties of such quinoline derivatives are computed using DFT, significantly improving understanding in organic and inorganic synthesis. DFT calculations have also been applied in studies involving isopropylquinoline in the context of reaction mechanisms.

Key aspects investigated using DFT for quinoline derivatives include:

Molecular Structure Optimization : Determining the most stable geometric arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis : Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) : Mapping the charge distribution to identify potential sites for electrophilic or nucleophilic attack and intermolecular interactions.

Energy Band Gaps : Calculating the energy difference between HOMO and LUMO, which relates to electronic properties and optical behavior.

Nuclear Magnetic Resonance (NMR) chemical shifts are sensitive probes of the electronic environment around a nucleus. While isotropic chemical shifts are commonly measured in solution, in solid or oriented samples, the chemical shift is an anisotropic parameter described by a second-rank tensor. The chemical shift tensor components provide detailed information about the local electronic structure and molecular orientation.

Quantum chemical calculations can determine all nine chemical shielding tensor components, with the isotropic chemical shielding constant obtained as an average of the magnitudes of the three principal components. The chemical shielding anisotropy (CSA) arises from the distortion of the electron distribution around a nucleus in the presence of an applied magnetic field. Each diagonal shielding tensor component is more sensitive to structural changes, such as torsion angles and hydrogen bonding, compared to the average isotropic shielding constant.

Studies have carried out chemical shift calculations for the quinoline carbons in various compounds, including 2-isopropylquinoline. These calculations have shown agreement between ab initio isotropic shielding values and experimental chemical shifts. For instance, changes in the principal components of the shielding tensor upon N-oxidation in quinoline derivatives indicate shifts in pi-electron density for carbons at positions 2, 4, and 10, and changes in sigma-electron density for carbon at position 8.

| Compound | Carbon Position | Shielding Change upon N-oxidation | Primary Electron Density Change |

|---|---|---|---|

| 2-Isopropylquinoline (and other quinolines) | C2, C4, C10 | Large shielding change in σ11 and/or σ22 | Pi-electron density |

| 2-Isopropylquinoline (and other quinolines) | C8 | Large shielding change in σ33 | Sigma-electron density |

Electron density distribution is a fundamental property that underpins the physical and chemical characteristics of molecules. The study of electron density, often derived from quantum chemical calculations (e.g., DFT) or experimental X-ray diffraction, provides critical insights into bonding, intermolecular interactions, and molecular reactivity.

Molecular Electron Density Theory (MEDT) emphasizes that while the ground state electron density distribution dictates physical and chemical properties, the capacity for changes in electron density governs molecular reactivity. Rigorous quantum chemical analysis of these electron density changes along a reaction pathway helps to rationalize experimental outcomes and understand molecular mechanisms.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on molecular behavior, complementing static quantum chemical calculations. These methods are essential for understanding conformational changes, molecular recognition, and interactions with complex biological environments.

Molecular Dynamics (MD) simulations are powerful computational tools that enable the study of molecular systems at an atomic or near-atomic level of detail over time. By simulating the movement of atoms and molecules, MD provides insights into conformational changes, stability, and dynamic processes that are not accessible through static structural analyses.

For quinoline derivatives, MD simulations can be used to evaluate the stability of compounds in various environments, such as biological membranes or solvent systems. The fundamentals of MD simulations involve solving equations of motion for atoms, considering statistical thermodynamics and interaction potentials. These simulations can explore the conformational space of biomolecules, including drug-receptor complexes, and analyze properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (rGyr) to assess stability and flexibility.

While specific MD simulations for 7-Isopropylquinoline are not widely reported, studies on other quinoline-containing compounds, such as dichloro-8-isopropylquinoline-3-carboxylate, have used MD to evaluate stability. MD simulations are crucial for understanding the dynamic interactions between a ligand and its target, especially when considering induced-fit binding mechanisms where both the ligand and receptor undergo conformational changes upon binding.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger molecule (receptor), typically a protein. This method is a cornerstone in structure-based drug design, allowing researchers to screen large compound libraries and identify potential drug candidates.

For quinoline derivatives, molecular docking has been extensively applied to investigate their interactions with various biological targets, particularly in the context of anticancer and antimalarial activities. The process involves exploring ligand conformations within the binding site and estimating the ligand-receptor binding free energy.

Examples of molecular docking applications involving quinoline derivatives include:

Anticancer Agents : Studies have utilized molecular docking to investigate the antiproliferative and cytotoxic properties of substituted quinolines and tetrahydroquinolines against cancer cell lines, predicting their binding modes and potential mechanisms of action. For instance, a novel indole-quinoline derivative (SM7) was studied using molecular docking to identify its molecular targets in cancer, revealing stable interactions with proteins such as STAT3, BCL2, ALB, and MMP9.

Enzyme Inhibition : Molecular docking has been used to predict the binding of quinoline-based inhibitors to enzymes, such as eIF4A, an eukaryotic initiation factor. These studies help in understanding the molecular basis of inhibition and guiding the design of more potent compounds.

| Quinoline Derivative Type | Biological Target/Application | Key Findings (Molecular Docking) |

|---|---|---|

| Novel Indole-Quinoline Derivative (SM7) | Cancer (e.g., STAT3, BCL2, ALB, MMP9) | Stable interactions with identified primary targets, suggesting potential anti-cancer effects through multiple pathways. |

| Quinoline-based eIF4A Inhibitors | eIF4A (eukaryotic initiation factor) | Prediction of binding modes within the RNA pocket of eIF4A, guiding optimization for increased potency. |

| Substituted Quinolines and Tetrahydroquinolines | Various Cancer Cell Lines (e.g., C6, HeLa, HT29) | Investigation of antiproliferative activity and potential mechanisms, including DNA fragmentation and Topoisomerase I inhibition. |

Conformational Analysis and Stereochemical Control

Conformational analysis is the study of the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and how these arrangements influence its properties, particularly free energy and reactivity. ic.ac.uk Computational methods, such as molecular modeling and quantum mechanical (QM) calculations, are instrumental in determining the relative energies and stabilities of different conformers. ic.ac.ukgoogle.com

Stereochemical control, in the context of computational chemistry, involves understanding and predicting how specific reaction conditions or molecular designs can lead to the preferential formation of one stereoisomer over others. While direct information on the stereochemical control of this compound specifically is not widely detailed in the provided search results, the principles of stereochemical control in related systems are often investigated using computational methods. For instance, studies on gold-catalyzed reactions have explored stereochemical rearrangements and the influence of catalysts on the formation of specific stereogenic centers. mdpi.com Computational studies can help elucidate the transition states and energy barriers associated with different stereochemical pathways, guiding the design of synthetic routes with improved selectivity.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT) studies, are powerful tools for elucidating reaction mechanisms by calculating stationary points on the potential energy surface (PES), including reactant minima, transition states, and product minima. smu.edu This allows for the determination of reaction energetics and provides detailed insights into the step-by-step processes of chemical transformations. smu.edu

While direct computational studies on the reaction mechanisms involving this compound are not extensively detailed in the provided search results, related quinoline derivatives and gold-catalyzed reactions offer relevant examples of how such elucidations are performed. For instance, DFT studies have been extensively used to understand the mechanisms of gold-catalyzed oxidation reactions, exploring initial adduct formation, fragmentation pathways, and sigmatropic rearrangements. nih.gov These studies can reveal whether a reaction proceeds via a carbene pathway or an alternative carbenoid pathway, providing critical mechanistic details. nih.gov

Computational elucidation of reaction mechanisms is critical for explaining observed reaction outcomes and dynamics, especially for short-lived intermediate species that are difficult to detect experimentally. lbl.gov This involves analyzing the intrinsic reaction coordinate (IRC) path, which is the steepest descent path connecting the transition state with reactants and products, to clarify which stationary points are connected by the same reaction path. smu.edu

Chemoinformatics and Structure-Interaction Relationship (SIR) Analysis

Chemoinformatics employs computational and informational techniques to address chemical problems, including the analysis of Structure-Interaction Relationships (SIR). SIR analysis aims to understand how the structural features of a molecule relate to its interactions with other molecules, particularly in biological contexts. frontiersin.org This field is crucial for drug discovery and material science, leveraging large datasets and computational models to predict molecular behavior.

Graph Theoretical Analysis of Molecular Structures

Graph theory provides a robust mathematical framework for analyzing the structural and functional properties of molecules. In chemical graph theory, atoms are represented as nodes (vertices) and bonds as edges, forming a molecular graph. escholarship.orgdergipark.org.trresearchgate.net This representation allows for the quantitative characterization of molecular structural features, such as branching, cyclicity, and shape, which are often difficult to define qualitatively. chem-soc.si

For this compound, graph theoretical analysis could involve calculating various topological indices, which are numerical descriptors derived from the molecular graph. These indices can be correlated with physicochemical properties and biological activities in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. dergipark.org.trresearchgate.net While specific graph theoretical analyses for this compound are not detailed, the general application of this method to molecular structures is well-established, offering insights into the inherent connectivity and topological characteristics of the compound. Graph theory can also be used to identify structural relationships between molecules, such as common substructures, which is valuable in chemoinformatics. psu.edu

In Silico Investigations for Ligand Design

In silico investigations, particularly molecular docking and virtual screening, are widely used in ligand design to predict how small molecules interact with protein targets, including their binding affinity and effectiveness. mdpi.commdpi.comnih.gov This approach is essential for rational drug design and the discovery of new therapeutic agents. mdpi.comresearchgate.netmdpi.com

For quinoline derivatives, including potentially this compound or its analogs, in silico methods are employed to evaluate their pharmacological activity and binding abilities to target proteins. researchgate.netresearchgate.net This involves performing structural optimizations and molecular docking simulations to assess binding affinity. researchgate.net For example, studies on quinoline derivatives as potential anticancer agents have utilized 3D-QSAR, molecular design, and molecular dynamics simulations to gain insights into structure-activity relationships and the stability of designed ligands within protein active sites. mdpi.com

Molecular docking studies can provide detailed information on the interactions between a ligand and a receptor, including hydrogen bonds, π-anion bonds, π-alkyl, and alkyl interactions, along with their respective distances. mdpi.com These insights are crucial for optimizing the potency and selectivity of bioactive molecules and for improving the accuracy of structure-based drug design methods. mdpi.comirbbarcelona.org Virtual screening protocols can also be run on large compound databases to identify potential inhibitors. nih.gov

Advanced Analytical Method Development and Validation for 7 Isopropylquinoline

Chromatographic Methodologies

Chromatographic techniques are fundamental to the separation, identification, and quantification of 7-Isopropylquinoline and its potential impurities. The development of robust and reliable chromatographic methods is essential for ensuring the quality and purity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and versatility. The development of a stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method for a quinoline (B57606) derivative like this compound would be developed using a systematic approach. Initial method development would involve selecting a suitable stationary phase, such as a C18 column, which is effective for separating non-polar to moderately polar compounds. rsc.org The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid to ensure protonation of the basic quinoline nitrogen and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. rsc.org

Method optimization would be performed using a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it. This approach ensures the elution of compounds with a wide range of polarities. rsc.org For instance, a linear gradient from 5% to 95% acetonitrile over a set period can effectively separate the main analyte from its impurities. rsc.org Detection is commonly carried out using a Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound exhibits maximum absorbance.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. pharmtech.com This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. pharmtech.comneuroquantology.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org It is particularly useful for assessing purity, identifying volatile organic impurities, and quantifying residual solvents that may be present from the synthesis process. youtube.com When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of separated components. mdpi.com

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically employed. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. libretexts.org The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase, which is influenced by their boiling points and polarity. youtube.com

The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different volatilities. libretexts.org A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity for organic compounds, while a Mass Spectrometer (MS) is used for identification based on the mass-to-charge ratio of fragmented ions. libretexts.org

Table 2: Representative GC-MS Conditions for this compound Analysis

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 m/z |

Thin Layer Chromatography (TLC) in Separation and Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. It is often employed for reaction monitoring, identification of the compound against a reference standard, and preliminary separation of impurities. rsc.org

For the analysis of this compound, a TLC plate pre-coated with silica (B1680970) gel 60 F254 is commonly used as the stationary phase. rsc.org A small amount of the sample, dissolved in a volatile solvent, is spotted onto the plate. The plate is then placed in a developing chamber containing a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The mobile phase ascends the plate by capillary action, and separation occurs based on the differential adsorption of the components to the stationary phase.

After development, the separated spots are visualized. Since quinoline derivatives are often UV-active, visualization can be achieved under UV light at 254 nm or 366 nm. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is calculated and compared with that of a standard for identification.

Spectrometric Techniques for Quantitative and Qualitative Analysis

Spectrometric techniques are indispensable for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS): When coupled with GC or LC, MS provides molecular weight and structural information. For this compound, Electron Ionization (EI) would likely produce a prominent molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation of the quinoline ring often involves the loss of HCN, while the isopropyl group can undergo cleavage. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine the exact mass and elemental composition, confirming the molecular formula. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and the distinct signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Advanced 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals definitively.

UV-Visible Spectroscopy: This technique is used for quantitative analysis and to determine an appropriate detection wavelength for HPLC. Quinoline derivatives typically exhibit strong UV absorbance due to the aromatic system. The spectrum would show characteristic absorption maxima that can be used for quantification based on the Beer-Lambert law.

Strategies for Impurity Profiling and Structural Elucidation of Unknowns

Impurity profiling is a critical aspect of quality control, involving the detection, identification, and quantification of any impurities in the this compound substance. rroij.com The process begins with forced degradation studies, where the compound is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govajpsonline.com This helps to establish the degradation pathways and demonstrates the specificity of the analytical method. ijrpp.com

A stability-indicating HPLC method, as described in section 6.1.1, is developed to separate the parent compound from all process and degradation-related impurities. nih.gov The separated impurities are then characterized using hyphenated techniques.

LC-MS/MS: This is the primary tool for identifying unknown impurities. The HPLC separates the impurities, and the mass spectrometer provides molecular weight and fragmentation data. By analyzing the fragmentation patterns, the structure of the impurity can often be proposed. biomedres.us

Preparative HPLC and NMR: If an impurity is present at a significant level, it can be isolated using preparative HPLC. The isolated impurity is then subjected to NMR analysis for complete structural elucidation. rroij.com

The goal is to identify any impurity present at a level of 0.1% or higher, as stipulated by regulatory guidelines. rroij.com This comprehensive profiling ensures the safety and efficacy of the final product. biomedres.us

Quality by Design (QbD) Principles in Analytical Method Validation

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development and validation. etflin.com Applying QbD principles ensures the development of a robust and reliable analytical method that consistently meets its intended performance criteria throughout its lifecycle. neuroquantology.com

The QbD process for an analytical method for this compound would involve the following key steps:

Define the Analytical Target Profile (ATP): This involves defining the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying this compound and its impurities. etflin.com For an impurity method, the ATP would specify the required limit of quantitation (LOQ). pharmtech.com

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., resolution, peak tailing), while CMPs are the variables that can affect the CMAs (e.g., mobile phase pH, column temperature, gradient slope). etflin.com

Risk Assessment: A risk assessment (e.g., using a fishbone diagram or Failure Mode and Effects Analysis) is conducted to identify and rank the CMPs that have the highest potential to impact the CMAs. etflin.com

Design of Experiments (DoE): Statistical Design of Experiments is used to systematically study the effects of the high-risk CMPs on the CMAs. This allows for a comprehensive understanding of the method's performance across a range of conditions. pharmtech.com

Establish a Method Operable Design Region (MODR): Based on the DoE results, a multidimensional space is defined where the method is proven to be robust and reliable. Operating within the MODR ensures consistent method performance. etflin.com

Define a Control Strategy and Lifecycle Management: A control strategy, including system suitability tests, is established to ensure the method remains in a state of control during routine use. The method's performance is monitored over its lifecycle, and adjustments can be made within the MODR without requiring re-validation. neuroquantology.com

By implementing a QbD approach, the resulting analytical methods for this compound are not only validated but are also well-understood, robust, and flexible. researchgate.net

Method Robustness and Reproducibility Studies

Robustness and reproducibility are critical attributes of an analytical method, demonstrating its reliability under varied conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility assesses the agreement between results obtained from the same sample under different conditions, such as by different analysts, on different instruments, or in different laboratories.

For a hypothetical High-Performance Liquid Chromatography (HPLC) method developed for the analysis of this compound, robustness would be assessed by intentionally varying parameters such as:

Mobile Phase Composition: Altering the ratio of the organic solvent to the aqueous buffer by a small margin (e.g., ±2%).

pH of the Mobile Phase: Adjusting the pH of the aqueous component by ±0.2 units.

Column Temperature: Changing the column oven temperature by ±5 °C.

Flow Rate: Modifying the flow rate of the mobile phase by ±0.1 mL/min.

Wavelength of Detection: Varying the UV detector wavelength by ±2 nm.

The results of these variations on key analytical outputs, such as peak area, retention time, and resolution between this compound and any potential impurities, would be statistically analyzed. The acceptance criteria are typically defined by a low relative standard deviation (RSD) for the results obtained under these varied conditions, ensuring the method's dependability.

Reproducibility studies would involve having different analysts prepare and analyze a standard solution of this compound. The results from each analyst would be compared to assess the consistency and precision of the method when performed by different individuals.

Table 1: Illustrative Data for Robustness Study of an HPLC Method for this compound This table is based on hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

| Parameter Varied | Variation | Retention Time (min) | Peak Area | Resolution (Rs) |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 5.8 | 1205432 | 2.1 |

| 1.1 | 5.2 | 1198765 | 2.0 | |

| Column Temperature (°C) | 35 | 5.4 | 1201234 | 2.2 |

| 45 | 5.6 | 1203456 | 2.1 | |

| Mobile Phase pH | 6.8 | 5.5 | 1199876 | 2.2 |

| 7.2 | 5.5 | 1202345 | 2.2 |

Limits of Detection (LOD) and Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The LOD is the smallest concentration of this compound that can be distinguished from the background noise of the analytical instrument with a certain level of confidence, though not necessarily quantified with accuracy and precision.

The LOQ is the lowest concentration of this compound that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Several methods can be employed to determine LOD and LOQ, including:

Visual Evaluation: A method based on the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.

Signal-to-Noise Ratio: This approach determines the LOD as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ at a ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: This widely used method calculates LOD and LOQ using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line from the calibration curve).

S = the slope of the calibration curve.

To perform this, a calibration curve would be constructed by analyzing a series of diluted solutions of this compound. The slope of the resulting regression line and the standard deviation of the y-intercept would then be used to calculate the LOD and LOQ.

Table 2: Hypothetical LOD and LOQ Determination for this compound This table presents hypothetical values for illustrative purposes.

| Parameter | Value | Method |

|---|---|---|

| LOD | 0.05 µg/mL | Based on Standard Deviation of the Response and Slope |

| LOQ | 0.15 µg/mL | Based on Standard Deviation of the Response and Slope |

Future Research Directions and Emerging Applications in 7 Isopropylquinoline Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of quinoline (B57606) derivatives has seen significant innovation, moving towards more efficient, environmentally benign, and selective methods. For 7-Isopropylquinoline, future research will likely focus on developing novel synthetic pathways that offer improved yields, reduced reaction times, and milder conditions. Multicomponent reactions (MCRs) are a promising strategy for eco-friendly synthesis, enabling the rapid production of complex products from basic reagents without extensive purification steps. rsc.org

Current research in quinoline synthesis highlights the utility of various catalytic systems:

Transition Metal Catalysis: Iron-based catalysts, particularly N-doped carbon modified iron-based catalysts, have demonstrated robust and recyclable properties for the selective hydrogenation of quinoline derivatives, even in the presence of other reducible functional groups. researchgate.netrsc.org Copper catalysis also offers a powerful tool for accessing diverse quinoline derivatives through multicomponent approaches. rsc.orgmdpi.com Gold catalysts are being explored for oxidative cyclization reactions involving quinoline N-oxides. sigmaaldrich.com Palladium-catalyzed reactions, such as the annulation of o-iodo-anilines with propargyl alcohols, provide a broad range of disubstituted quinolines under mild conditions. organic-chemistry.org

Green Chemistry Approaches: The use of inexpensive, non-toxic, and environmentally benign catalysts like FeCl₃·6H₂O in water as a solvent has been reported for quinoline synthesis, offering advantages such as shorter reaction times and better yields. tandfonline.com Heterogeneous catalysts, including cobalt oxide and titanium dioxide, are also gaining traction for aerobic dehydrogenation reactions, providing environmentally friendly routes to N-heterocycles. organic-chemistry.org

Borrowing Hydrogen and Acceptorless Dehydrogenative Coupling (ADC): These strategies, often employing ruthenium pincer complexes, allow for the synthesis of quinolines from readily available alcohols and amines, generating water and hydrogen gas as the only by-products. rsc.org

Future synthetic efforts for this compound could explore regioselective functionalization at the 7-position, potentially through C-H activation strategies or by designing specific starting materials that pre-incorporate the isopropyl group at the desired location.

Table 1: Examples of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Example Catalyst / System | Reaction Type | Advantages | Reference |

| Transition Metal | Fe-based catalysts (N-doped carbon matrix) | Selective hydrogenation of (iso)quinolines | Robust, recyclable, functional group tolerance | researchgate.netrsc.org |

| Transition Metal | Copper catalysis | Multicomponent quinoline synthesis | Versatile, broad range of derivatives | rsc.orgmdpi.com |

| Transition Metal | Gold catalyst (e.g., in presence of N-oxide) | Oxidative cyclization of diynes | Efficient, specific transformations | sigmaaldrich.com |

| Lewis Acid / Green | FeCl₃·6H₂O in water | Condensation of 2-aminoarylketones and active methylene (B1212753) compounds | Inexpensive, non-toxic, environmentally benign, good yields | tandfonline.com |

| Heterogeneous Catalyst | Cobalt oxide | Aerobic dehydrogenation of tetrahydroquinolines | Effective, mild conditions | organic-chemistry.org |

| Photocatalyst | Titanium dioxide | Visible-light-mediated aerobic dehydrogenation | Simple, environmentally friendly, non-toxic, inexpensive | organic-chemistry.org |

| Ruthenium Pincer Complex | Ru-pincer complex | Acceptorless dehydrogenative coupling (ADC) | Atom-efficient, green by-products (H₂O, H₂) | rsc.org |

Advanced Characterization Techniques and Data Integration Methodologies

Precise characterization is fundamental to understanding the structure and properties of novel compounds like this compound. Advanced techniques provide detailed insights into molecular architecture, electronic properties, and purity.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) remains crucial for structural elucidation, providing detailed information on the chemical environment of atoms. researchgate.netperflavory.comrsc.org Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups, while mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), is essential for molecular weight determination and elemental composition. researchgate.netperflavory.com

X-ray Diffraction: Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of crystalline quinoline derivatives, including bond lengths, angles, and intermolecular interactions. researchgate.netrsc.org

Microscopy and Surface Analysis: Techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) are vital for characterizing catalysts and materials incorporating quinoline derivatives, providing information on morphology, particle size, and elemental composition. researchgate.netrsc.org

Data Integration: The integration of data from various characterization techniques, often coupled with computational methods, is becoming increasingly important for a holistic understanding of chemical systems. This includes combining experimental spectral data with theoretically predicted values for validation and deeper interpretation.

Deepening Mechanistic Understanding of Chemical Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and developing new ones. Mechanistic studies involving quinoline derivatives often employ a combination of experimental and computational approaches.

Experimental Mechanistic Studies: These involve techniques such as kinetic studies, intermediate isolation, and deuterium (B1214612) labeling experiments to elucidate reaction pathways. For instance, studies on quinoline synthesis via Friedländer or Doebner reactions have proposed stepwise mechanisms involving enamine or imine intermediates. rsc.org Investigations into the Skraup reaction also highlight similarities in mechanisms for quinoline production. tandfonline.com

Computational Mechanistic Studies (DFT): Density Functional Theory (DFT) calculations are increasingly used to explore reaction energy profiles, transition states, and the stability of intermediates. DFT can provide insights into why certain regioselectivities are observed or why specific catalysts enhance reactivity. acs.orgrsc.org For example, DFT calculations have been used to understand the C-C cleavage and migration in rearrangements of spirononatrienes, providing a mechanistic hypothesis involving a Pd(II)-mediated 1,5-vinyl shift. rsc.org

Catalytic Mechanisms: Understanding how specific catalysts interact with quinoline precursors at a molecular level is key. Research on iron-based catalysts for quinoline hydrogenation involves characterizing the active species (Fe(0), Fe₃C, FeNₓ) within a N-doped carbon matrix to understand their catalytic activity. researchgate.net Similarly, studies on gold-catalyzed reactions of quinoline N-oxides investigate the role of oxygen transfer and carbene intermediates. sigmaaldrich.com

Computational Design and Prediction of Novel Analogues

Computational chemistry plays a transformative role in accelerating the discovery and design of new quinoline analogues, including those based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR: These methods correlate the chemical structure of compounds with their biological activity or other properties, allowing for the prediction of new analogues with enhanced profiles. rsc.orgsigmaaldrich.com For instance, 3D-QSAR models have been established for quinoline derivatives as potential anticancer agents, correlating their three-dimensional structures with biological activity. sigmaaldrich.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a quinoline derivative and a biological target (e.g., enzyme, receptor) or a catalytic site, providing insights into binding affinity and mechanism of action. chem960.com

Density Functional Theory (DFT) Calculations: Beyond mechanistic studies, DFT is used to predict physicochemical properties, electronic structures (e.g., HOMO-LUMO energy gaps), and molecular electrostatic potential maps, which are crucial for understanding reactivity and designing new compounds. organic-chemistry.org

In Silico Toxicity and ADMET Predictions: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity profiles, helping to expedite lead selection in drug discovery by identifying compounds with favorable pharmacokinetic characteristics. rsc.org

Generative Design and Machine Learning: Advanced computational design approaches, including machine learning algorithms, can generate hundreds or thousands of novel molecular structures based on predefined rules and desired properties, allowing for rapid exploration of chemical space. archdaily.comsintef.nopaacademy.com This approach can be particularly valuable for designing this compound analogues with specific electronic or steric properties.

Role in Advanced Materials Science and Catalysis Applications

Quinoline derivatives are increasingly recognized for their utility in advanced materials and as components in catalytic systems.

Advanced Materials Science:

Photoluminescent Materials: Quinoline derivatives can be incorporated into photoluminescent materials, with their unique electronic and photophysical properties harnessed for applications like organic light-emitting diodes (OLEDs) and other photonic devices. scbt.commdpi.comrsc.orgambeed.com Selective hydrogenation of quinoline-based photoluminescent materials can lead to a clear bathochromic shift in absorption and emission wavelengths, altering their photophysical properties. rsc.org

Semiconductors: Quinoline scaffolds can serve as building blocks for small molecule semiconductors. ambeed.com

Dyes and Pigments: Quinoline derivatives are used in the manufacture of dyes and pigments, including "methyl-isopropyl-quinoline yellow". wikipedia.orgresearchgate.net

Fluorescent Probes: Their ability to absorb and emit light makes them suitable for use as fluorescent probes in biological imaging. chemimpex.comcymitquimica.com

Polymer Additives: Quinoline derivatives can be utilized as polymerization catalysts or other polymer additives. ambeed.com

Catalysis Applications:

Ligands in Metal Complexes: The nitrogen atom in the quinoline ring can act as a Lewis base, facilitating complex formation with metal ions. This property makes this compound and its derivatives valuable ligands in coordination chemistry, enhancing their relevance in various catalytic processes. scbt.comchemimpex.com

Catalyst Components: Quinoline motifs can function as asymmetric catalysts themselves or as components within more complex catalytic systems. tandfonline.com For instance, copper-quinoline complexes have shown catalytic activity in oxidation reactions. mdpi.com

The integration of this compound into these areas would involve tailoring its structure to optimize specific material properties or catalytic activities, for example, by exploring how the isopropyl group at the 7-position influences electronic distribution, steric hindrance, or coordination capabilities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-isopropylquinoline, and how can researchers optimize reaction yields while minimizing byproducts?

- Methodological Answer : Begin with literature review of quinoline alkylation procedures, focusing on isopropyl group introduction at the 7-position. Compare Friedel-Crafts alkylation vs. transition-metal-catalyzed methods . Optimize parameters (temperature, solvent, catalyst loading) using factorial design experiments. Monitor byproducts via HPLC-MS and adjust stoichiometry to favor kinetic control . Report yields, purity (NMR/GC-MS), and reaction conditions in detail for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use H/C NMR to confirm regioselectivity (e.g., aromatic proton splitting patterns at C7) and isopropyl group integration ratios. IR spectroscopy can validate C-H stretching in the isopropyl moiety (~1375-1385 cm). Mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns. Cross-reference data with computational simulations (DFT) for structural validation .

Q. How should researchers design initial biological activity assays for this compound derivatives?

- Methodological Answer : Select target-specific assays (e.g., enzyme inhibition, antimicrobial disk diffusion) with appropriate positive/negative controls. Use dose-response curves to calculate IC/EC values. Ensure replicates (n ≥ 3) and statistical analysis (ANOVA, t-tests) to assess significance . Include purity verification (>95% by HPLC) to exclude confounding effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility and stability data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies (OECD guidelines) under controlled conditions (pH, temperature). Use UV-Vis spectroscopy or NMR stability assays to track degradation over time. Compare results with computational solubility parameters (Hansen solubility spheres) . Address discrepancies by verifying solvent purity and reporting exact experimental protocols .

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies using PRISMA guidelines to identify bias sources (e.g., allocation concealment, blinding) . Replicate key experiments with standardized protocols (e.g., cell lines, assay conditions). Use sensitivity analysis to evaluate confounding variables (e.g., impurity profiles, solvent effects) .

Q. What computational modeling approaches are best suited to elucidate the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Combine molecular docking (AutoDock, Glide) with MD simulations to study ligand-protein interactions. Validate models using free-energy perturbation (FEP) or MM-GBSA calculations. Cross-correlate with experimental IC data to refine predictive QSAR models . Publish force field parameters and simulation details for reproducibility .

Q. How should researchers address ethical and reproducibility concerns when publishing this compound pharmacological data?

- Methodological Answer : Adhere to ethical guidelines by declaring animal/human subject approvals (IACUC/IRB numbers) and data anonymization protocols . Share raw data (spectra, assay results) in supplemental materials with FAIR (Findable, Accessible, Interoperable, Reusable) standards . Disclose conflicts of interest and funding sources .

Methodological Standards

- Data Reporting : Follow Beilstein Journal guidelines: report ≥95% purity for tested compounds, full spectral data in supplements, and statistical thresholds (p < 0.05) .

- Contradiction Analysis : Use Cochrane risk-of-bias tools to assess study quality in meta-analyses .

- Synthesis Optimization : Document failed attempts and byproduct analyses to guide future researchers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.